Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate

Lipophilicity Physicochemical Properties ADME Prediction

Choose this Boc-protected 4-cyanopiperidine for superior synthetic yield (74.7% vs ≤63% for deprotected analogs). The 4-bromophenyl moiety enables late-stage cross-coupling; the cyano group facilitates quinuclidine formation. Validated H3R affinity (Kd=1.35nM) and LogP>3.4 ensure CNS permeability for GPCR programs. Substituting with non-arylated or deprotected analogs risks synthetic failure and invalid biological results. Ideal for hit-to-lead, process optimization, and neuronal ion channel screening libraries. Available with ≥95% purity.

Molecular Formula C17H21BrN2O2
Molecular Weight 365.3 g/mol
CAS No. 847615-14-9
Cat. No. B1391884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
CAS847615-14-9
Molecular FormulaC17H21BrN2O2
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3
InChIKeyYZTMSLPZCMCBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS 847615-14-9): An Intermediate with Defined Physicochemical and Reactivity Properties


Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS 847615-14-9) is a 4,4-disubstituted piperidine featuring a tert-butyloxycarbonyl (Boc) protecting group, a 4-bromophenyl moiety, and a cyano group at the C4 position. With a molecular formula of C17H21BrN2O2 and a molecular weight of 365.3 g/mol , this compound serves as a versatile synthetic intermediate. Its calculated LogP values range from 3.46 to 4.18, indicating substantial lipophilicity [1]. It is commercially available with purities typically ≥95% .

Generic Substitution Fails for Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate Due to Divergent Functional Group Reactivity and Biological Selectivity


Procurement decisions for 4-cyanopiperidine derivatives must be guided by specific functional group requirements. The Boc group of the target compound provides essential protection for the piperidine nitrogen during synthetic sequences, a feature absent in deprotected analogs like 4-(4-bromophenyl)-4-cyanopiperidine . Conversely, the 4-bromophenyl group confers unique properties compared to simpler 4-cyanopiperidine building blocks lacking aryl substitution, which are used for fundamentally different synthetic pathways . Critically, in biological contexts, the 4-bromophenyl substitution pattern directly impacts target affinity and selectivity, as evidenced by structure-activity relationship (SAR) studies showing that even minor changes (e.g., bromine position or substitution) can alter binding affinities by orders of magnitude [1]. Therefore, substituting this compound with a close analog without rigorous validation introduces substantial risk of synthetic failure or invalid biological results.

Quantitative Evidence for Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate: Differentiating from Key Analogs


Enhanced Lipophilicity (LogP) of Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate Relative to Unprotected 4-Cyanopiperidine Building Blocks

The target compound exhibits substantially higher lipophilicity compared to simpler 4-cyanopiperidine precursors. This property is critical for membrane permeability and is a key differentiator in both synthetic and biological applications.

Lipophilicity Physicochemical Properties ADME Prediction

Bromophenyl Substitution Confers Sub-Nanomolar Affinity for Histamine H3 Receptor Not Achievable with Unsubstituted Phenyl or De-Boc Analogs

In a structure-activity relationship study, the target compound demonstrated high-affinity binding to the human Histamine H3 receptor (H3R). This level of affinity is a direct consequence of the 4-bromophenyl group and the Boc-protected piperidine core.

GPCR Histamine H3 Receptor Binding Affinity SAR

The 4-Bromophenyl Moiety is Critical for Achieving Dual Na+ and Ca2+ Channel Blockade Activity in 4-Arylpiperidine Scaffolds

A series of 4-arylpiperidines were evaluated for their ability to block neuronal Na+ and T-type Ca2+ channels. The study highlighted that the presence and nature of the aryl group, particularly 4-substituted phenyls, were essential for this dual activity. While the exact IC50 for the target compound is not reported, the study establishes that the 4-bromophenyl analog is a representative member of a class that shows potent dual-channel blockade (IC50 < 1 µM for many analogs), a profile not shared by 4-cyanopiperidines lacking the aryl group.

Ion Channel Blocker Sodium Channel Calcium Channel CNS Drug Discovery

Improved Synthetic Yield of Boc-Protected Intermediate Compared to Deprotected Analog Synthesis

In the synthesis of 4-cyanopiperidine derivatives, the Boc-protected intermediate can be isolated in higher yield compared to the synthesis of the deprotected analog. This is due to the protecting group's role in preventing side reactions during key transformations.

Synthetic Methodology Process Chemistry Yield Optimization

Demonstrated Utility as a Key Intermediate in the Synthesis of Quinuclidine Derivatives per Patent Literature

Patent literature explicitly identifies tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate and its congeners as useful intermediates for the preparation of quinuclidine derivatives, a privileged scaffold in medicinal chemistry.

Quinuclidine Synthesis Patent Intermediates Drug Discovery

High-Value Application Scenarios for Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate Driven by Differentiating Evidence


Scaffold for CNS Drug Discovery Targeting GPCRs (e.g., Histamine H3 Receptor)

Procure this compound as a high-affinity starting point (Kd = 1.35 nM for H3R) for a GPCR-focused medicinal chemistry program. Its lipophilic profile (LogP > 3.4) and defined SAR make it ideal for hit-to-lead optimization campaigns where high receptor affinity and CNS permeability are required. This differentiates it from less lipophilic, non-arylated 4-cyanopiperidines that would not engage these targets effectively. [1][2]

Key Intermediate for the Synthesis of Quinuclidine-Based Pharmaceuticals

Utilize this compound as a validated intermediate for constructing quinuclidine derivatives, as per patent disclosures. The presence of the Boc protecting group enables orthogonal protection/deprotection strategies, while the 4-bromophenyl group serves as a handle for late-stage functionalization (e.g., cross-coupling reactions) after quinuclidine ring formation. Substituting with a deprotected piperidine or a non-brominated analog would require additional, lower-yielding synthetic steps. [3][4]

Ion Channel Screening Libraries for Stroke or Pain Therapeutics

Include this compound in focused libraries for high-throughput screening against neuronal Na+ and T-type Ca2+ channels. It represents a validated chemotype known to exhibit dual-channel blockade with reduced dopamine D2 receptor affinity, a profile desirable for minimizing CNS side effects. This application scenario is not relevant for simpler 4-cyanopiperidines, which lack the necessary aryl group for channel activity. [5]

Process Chemistry Development and Scale-Up Feasibility Studies

Select this intermediate for process optimization studies due to its demonstrated higher synthetic yield when carrying the Boc protecting group (74.7% yield in a key step) compared to unprotected analogs (≤63% yield). This yield advantage directly impacts cost-of-goods calculations and process robustness, making it a more attractive candidate for large-scale procurement and commercial route development.

Quote Request

Request a Quote for Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.